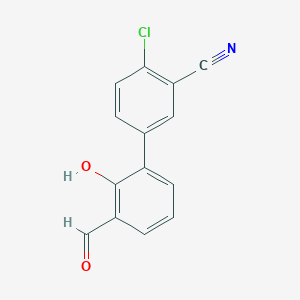
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% (5-CCFP) is a phenolic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 272.58 g/mol and a melting point of 117-119°C. 5-CCFP is known for its wide range of applications in various scientific fields, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and as an activator of other enzymes, such as cyclooxygenase-2. It is also believed to bind to certain receptors, such as the opioid receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to activate the activity of other enzymes, such as cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and can be stored for long periods of time without degradation. However, it is not water soluble and must be dissolved in a suitable solvent before use.
Orientations Futures
The future directions for 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are numerous. It can be used to study the biochemical and physiological effects of various drugs and environmental contaminants. It can also be used to study the mechanism of action of various drugs and environmental contaminants. Additionally, it can be used to study the effects of various drugs on the nervous system, as well as the effects of environmental contaminants on the body. Finally, 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be used to study the effects of various drugs on the immune system and to develop new drugs with improved efficacy and safety.
Méthodes De Synthèse
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with formic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction yields 5-chloro-2-formylphenol, which is then further oxidized with sodium periodate to yield 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%. The reaction is carried out under reflux conditions and yields a 95% pure product.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is widely used in scientific research. It has been used in the study of various biochemical and physiological processes, including enzyme inhibition, enzyme activation, and receptor binding. It has also been used to study the pharmacological effects of drugs, as well as the effects of environmental contaminants. 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been used to study the effects of various drugs on the nervous system, as well as the effects of environmental contaminants on the body.
Propriétés
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-4-3-9(5-12(13)7-16)10-1-2-11(8-17)14(18)6-10/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRKELUXUJNRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685234 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-2-formylphenol | |
CAS RN |
1261995-39-4 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)

![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)








